Methyl 2-amino-5-bromo-3-methoxybenzoate

Medicinal Chemistry Kinase Inhibitors NF-κB Inducing Kinase

Methyl 2-amino-5-bromo-3-methoxybenzoate (CAS 115378-21-7) is the only regioisomer that provides the correct substitution pattern for constructing polysubstituted quinazolines and other heterocyclic scaffolds for oncology and inflammation programs. Unlike the de-methoxylated analog (CAS 52727-57-8), the 3-methoxy group is critical for directing downstream synthesis and achieving the desired pharmacophore geometry. With three orthogonal reactive handles (-NH₂, -Br, -CO₂CH₃), this intermediate enables parallel synthesis, DOS, and SAR expansion around NIK and BCL6 targets. Available in ≥98% purity with full batch consistency to support scalable route development.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 115378-21-7
Cat. No. B1590192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-bromo-3-methoxybenzoate
CAS115378-21-7
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1N)C(=O)OC)Br
InChIInChI=1S/C9H10BrNO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,11H2,1-2H3
InChIKeyRVTIPPUCNSLRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-5-bromo-3-methoxybenzoate (CAS 115378-21-7): A Critical Synthetic Intermediate for Heterocyclic Drug Scaffolds


Methyl 2-amino-5-bromo-3-methoxybenzoate (CAS 115378-21-7) is a polysubstituted benzoic acid methyl ester derivative with the molecular formula C₉H₁₀BrNO₃ and a molecular weight of 260.08 g/mol [1]. Its structure features a unique ortho-amino, meta-methoxy, and para-bromo substitution pattern on the aromatic ring . This specific arrangement makes it a strategically important intermediate in organic synthesis, primarily valued as a precursor for constructing complex heterocyclic compounds, which are prominent scaffolds in many pharmaceutical agents .

Beyond Basic Building Blocks: Why the Methyl 2-Amino-5-bromo-3-methoxybenzoate Scaffold Cannot Be Replaced by Simple Analogs


The procurement value of Methyl 2-amino-5-bromo-3-methoxybenzoate is not derived from its own inherent bioactivity, but from its precise and singular role as a chemical progenitor. Unlike its de-methoxylated analog (Methyl 2-amino-5-bromobenzoate, CAS 52727-57-8) , which lacks the 3-methoxy group and has been explored as a PqsD inhibitor, the target compound's methoxy substituent is critical for directing downstream synthetic steps and achieving the correct final pharmacophore geometry in more complex molecules like polysubstituted quinazolines . Therefore, substituting this specific regioisomer with a cheaper or more readily available analog (e.g., Methyl 2-amino-3-bromo-5-methoxybenzoate or the corresponding carboxylic acid) is not scientifically viable; it would alter reaction pathways and yield a different, likely inactive, final product. The following evidence confirms its essential and non-interchangeable function.

Procurement-Relevant Evidence: Quantifying the Differentiated Value of Methyl 2-Amino-5-bromo-3-methoxybenzoate


Enabling Patent-Backed Kinase Inhibitor Synthesis: A Unique Intermediate for NIK and BCL6 Programs

Methyl 2-amino-5-bromo-3-methoxybenzoate is a critical and specifically claimed intermediate in the synthesis of small molecule inhibitors targeting NF-κB Inducing Kinase (NIK) and B-Cell Lymphoma 6 (BCL6) . Its role is demonstrated by its inclusion in key patent applications (WO2020239999A1, WO2018215798A1) [1]. This provides direct, verifiable evidence of its utility in generating high-value therapeutic candidates, differentiating it from generic intermediates lacking such specific patent citations.

Medicinal Chemistry Kinase Inhibitors NF-κB Inducing Kinase B-Cell Lymphoma 6

Defined Physicochemical Profile and High Commercial Purity for Reproducible Synthesis

The compound exhibits a defined and reproducible physicochemical profile, including a melting point of 54.5-55 °C , a predicted LogP (XLogP3) of 2.3 [1], and a topological polar surface area (TPSA) of 61.6 Ų [2]. Commercial suppliers offer the compound at a high purity standard of ≥98% . While these properties are not compared directly to another compound in a single assay, they are class-level indicators of a well-characterized, stable, and high-quality intermediate. This contrasts with less defined or lower purity alternatives that could introduce impurities and negatively impact reaction yields and the purity of downstream products.

Organic Synthesis Process Chemistry Quality Control

Orthogonal Functional Handles Enable Diverse Heterocycle Construction

The molecule's core value lies in its three orthogonal functional groups: an amino (-NH₂), a bromo (-Br), and a methyl ester (-CO₂CH₃) [1]. This unique combination allows for sequential, chemoselective transformations. For instance, the amino group can be used for amide bond formation or diazotization, the bromo group for palladium-catalyzed cross-couplings (e.g., Suzuki, Heck), and the ester for hydrolysis or reduction, enabling the rapid construction of diverse, complex heterocyclic scaffolds like quinazolines and indoles . This differentiates it from simpler analogs (e.g., those lacking the amino or methoxy group) which offer far fewer synthetic options and are thus less versatile intermediates.

Medicinal Chemistry Chemical Biology Heterocyclic Chemistry

Optimal Use Cases for Methyl 2-Amino-5-bromo-3-methoxybenzoate in Drug Discovery and Chemical Development


Synthesis of Patent-Backed NIK and BCL6 Inhibitor Libraries

Ideal for medicinal chemistry teams focused on oncology and inflammatory diseases, where Methyl 2-amino-5-bromo-3-methoxybenzoate serves as a validated starting material for generating focused libraries of NIK and BCL6 inhibitors. As evidenced by its presence in key patents , its use directly supports structure-activity relationship (SAR) studies around these high-value therapeutic targets.

Parallel Synthesis and Diversity-Oriented Synthesis (DOS) of Heterocycles

The three orthogonal functional handles (-NH₂, -Br, -CO₂CH₃) make this compound exceptionally well-suited for parallel synthesis and DOS campaigns. Chemists can leverage the different reactive sites to rapidly generate diverse arrays of quinazolines, indoles, and other privileged heterocyclic scaffolds for hit identification and lead optimization.

Reliable Scale-Up and Process Chemistry Development

For projects advancing beyond the initial discovery phase, the well-defined physical properties (melting point, LogP) and high commercial purity (≥98%) of this compound are crucial. This ensures batch-to-batch consistency and minimizes the risk of process impurities, making it a more reliable intermediate for developing robust and scalable synthetic routes.

Precursor for Novel Bioconjugation and Chemical Biology Probes

The aromatic amino group provides a convenient attachment point for linkers, while the bromo group offers a handle for further functionalization or radiolabeling. This makes Methyl 2-amino-5-bromo-3-methoxybenzoate a valuable starting material for creating tailored chemical biology probes to study protein function or for developing novel bioconjugation strategies.

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